Methocarbamol β-D-Glucuronide Sodium Salt(Mixture of Diastereromers)
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Overview
Description
Methocarbamol β-D-Glucuronide Sodium Salt is a metabolite of Methocarbamol . It is a white solid with a molecular formula of C17H22NO11Na and a molecular weight of 439.35 .
Molecular Structure Analysis
The IUPAC name for Methocarbamol β-D-Glucuronide Sodium Salt is (2S,3S,4S,5R,6R)-6- [1-carbamoyloxy-3- (2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid .
Physical and Chemical Properties Analysis
Methocarbamol β-D-Glucuronide Sodium Salt is a white solid . Its melting point is 194-198°C (dec.) .
Scientific Research Applications
β-Glucuronidase Substrate Development
- A study by Hayashi, Nakajima, and Fishman (1964) explored the development of a new substrate for β-glucuronidase, employing the sodium salt of naphthol AS-BI glucuronide. This advancement enabled a satisfactory cytochemical technique for the in situ demonstration of β-glucuronidase, contributing significantly to biological and medical research (Hayashi, Nakajima, & Fishman, 1964).
Methocarbamol Metabolism
- Bruce, Turnbull, and Newman (1971) reported that Methocarbamol is metabolized in dogs, rats, and humans through processes like dealkylation, hydroxylation, and conjugation with glucuronide. This study enhances our understanding of how Methocarbamol, and possibly its β-D-Glucuronide derivative, is processed in various species (Bruce, Turnbull, & Newman, 1971).
Methocarbamol Metabolite Identification
- Thompson, Gerber, and Seibert (1975) identified several metabolites of Methocarbamol, including glucuronides, in the bile of rats through permethylation and g.l.c.-mass spectrometric analysis. This research provides insights into the metabolic pathways of Methocarbamol and its derivatives (Thompson, Gerber, & Seibert, 1975).
Fluorescence Detection of β-Glucuronidase
- Guo et al. (2019) designed a fluorescent nanoprobe for detecting β-Glucuronidase, an enzyme closely related to various diseases. This research highlights the potential use of β-D-Glucuronide compounds in creating sensitive diagnostic tools (Guo et al., 2019).
Synthesis of β-D-Glucopyranuronosylamine
- Ghadban et al. (2011) conducted a study on synthesizing β-D-glucopyranuronosylamine in water. This research is crucial for understanding the chemical synthesis and potential applications of β-D-Glucuronide derivatives (Ghadban et al., 2011).
Methocarbamol Detection Method
- Mohamed and Belal (2019) developed a green analytical procedure using micellar chromatography for quantifying Methocarbamol. This method could be applicable for analyzing Methocarbamol and its glucuronide derivatives in various contexts (Mohamed & Belal, 2019).
Future Directions
The therapeutic significance of β-glucuronidase activity and its inhibitors has been recognized, and β-glucuronidase – a lysosomal acid hydrolase responsible for the catalytic deconjugation of β-D-glucuronides has emerged as a viable molecular target for several therapeutic applications . This suggests potential future directions in the development of new therapeutic agents involving Methocarbamol β-D-Glucuronide Sodium Salt and similar compounds.
Mechanism of Action
Target of Action
Methocarbamol β-D-Glucuronide Sodium Salt is a metabolite of Methocarbamol . Methocarbamol primarily targets the central nervous system (CNS), acting as a CNS depressant .
Mode of Action
Instead, it suppresses central nervous system activity, leading to a reduction in muscle tension and spasms .
Biochemical Pathways
Given that methocarbamol is a cns depressant, it likely influences pathways related to neurotransmission and nerve signal propagation .
Pharmacokinetics
Methocarbamol itself is known to be metabolized in the liver .
Result of Action
The primary result of Methocarbamol β-D-Glucuronide Sodium Salt’s action is the relief of discomfort associated with acute, painful musculoskeletal conditions . This is achieved through its CNS depressant activity, which reduces muscle tension and spasms .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Methocarbamol β-D-Glucuronide Sodium Salt (mixture of diastereromers) involves the glucuronidation of Methocarbamol using glucuronic acid and a suitable activating agent.", "Starting Materials": [ "Methocarbamol", "Glucuronic acid", "Activating agent (e.g. N,N'-Dicyclohexylcarbodiimide, N,N'-Diisopropylcarbodiimide)" ], "Reaction": [ "Methocarbamol is first dissolved in a suitable solvent such as dichloromethane or dimethylformamide.", "To the solution, a stoichiometric amount of glucuronic acid and activating agent are added.", "The reaction mixture is stirred at room temperature or under reflux conditions for a suitable period of time (e.g. 24-48 hours).", "The reaction progress is monitored using analytical techniques such as TLC or HPLC.", "Upon completion of the reaction, the reaction mixture is quenched with water and extracted with a suitable organic solvent.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The crude product is purified using column chromatography or recrystallization to afford Methocarbamol β-D-Glucuronide Sodium Salt (mixture of diastereromers)." ] } | |
CAS No. |
56305-74-9 |
Molecular Formula |
C17H23NO11 |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[1-carbamoyloxy-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C17H23NO11/c1-25-9-4-2-3-5-10(9)26-6-8(7-27-17(18)24)28-16-13(21)11(19)12(20)14(29-16)15(22)23/h2-5,8,11-14,16,19-21H,6-7H2,1H3,(H2,18,24)(H,22,23)/t8?,11-,12-,13+,14-,16+/m0/s1 |
InChI Key |
AWABFKBRFKCYRC-YKUFYHOPSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Canonical SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Synonyms |
2-[(Aminocarbonyl)oxy]-1-[(2-methoxyphenoxy)methyl]ethyl β-D-Glucopyranosiduronic Acid Sodium Salt; Methocarbamol Glucuronide Sodium; |
Origin of Product |
United States |
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